molecular formula C9H11Cl2NO2 B2797328 (S)-3-Amino-3-(2-chloro-phenyl)-propionicacid HCl CAS No. 490034-82-7

(S)-3-Amino-3-(2-chloro-phenyl)-propionicacid HCl

Cat. No. B2797328
CAS RN: 490034-82-7
M. Wt: 236.09
InChI Key: STLSXIDFGSTKTE-QRPNPIFTSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” are not available in the sources I found .

Scientific Research Applications

Pharmacological Effects and Therapeutic Potentials

Research on chlorogenic acid (CGA), a phenolic compound with a core structure bearing resemblance to (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, underscores its therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. These properties suggest that compounds with similar functional groups may hold potential in treating a wide range of disorders, including hepatic steatosis, cardiovascular disease, diabetes, and obesity, further advocating for their investigation in drug discovery and development processes (M. Naveed et al., 2018).

Antioxidant Properties and Molecular Interactions

The study of hydroxycinnamic acids (HCAs), which share structural motifs with (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, reveals significant insights into their antioxidant properties and structure-activity relationships. These studies have highlighted the critical role of unsaturated bonds and specific functional group modifications on their antioxidant activity. Such insights are invaluable for designing new antioxidant molecules and understanding how similar compounds might interact at the molecular level, offering perspectives on mitigating oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).

Material Science and Chemical Engineering Applications

In material science, the structural and spectroscopic properties of novel substituted compounds, like those studied in the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offer insights into the design and development of new materials with potential applications in drug delivery systems, coatings, and as functional components in various industrial processes. These studies provide a framework for understanding how modifications to the chemical structure, including chloro and amino groups similar to those in (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, can influence material properties and functionalities (R. Issac & J. Tierney, 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” is not available in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” are not available in the sources I found .

properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSXIDFGSTKTE-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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